molecular formula C15H15N5O2S B277501 N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B277501
M. Wt: 329.4 g/mol
InChI Key: SGMHNPOHZKVCIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as MTB, is a chemical compound with potential applications in scientific research. MTB has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism Of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it has been suggested that N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide may exert its biological activities by modulating various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the activation of NF-κB and MAPKs, which are involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit various biochemical and physiological effects. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to decrease the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which are involved in the defense against oxidative stress. Additionally, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, such as interleukin-10.

Advantages And Limitations For Lab Experiments

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit various biological activities, making it a promising candidate for further investigation. However, there are also some limitations associated with the use of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has not been extensively studied, and its mechanism of action is not fully understood. Additionally, the effects of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for the investigation of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One potential direction is to further elucidate the mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. This could involve the use of various molecular biology techniques, such as gene expression analysis and protein-protein interaction assays. Another potential direction is to investigate the potential therapeutic applications of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. This could involve the use of animal models to test the efficacy of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in various disease models. Additionally, the development of novel derivatives of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could be explored, with the aim of improving its biological activity and selectivity. Overall, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a promising candidate for further investigation, with potential applications in scientific research.

Synthesis Methods

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a two-step process. The first step involves the synthesis of 3-phenyl-1,2,4-oxadiazol-5-amine, which can be achieved by reacting hydrazine hydrate with 3-phenyl-1,2,4-oxadiazole. The second step involves the reaction of 3-phenyl-1,2,4-oxadiazol-5-amine with 5-methyl-1,3,4-thiadiazol-2-yl)butanoyl chloride in the presence of triethylamine. The final product is N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, which can be purified by recrystallization.

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Product Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Molecular Formula

C15H15N5O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C15H15N5O2S/c1-10-18-19-15(23-10)16-12(21)8-5-9-13-17-14(20-22-13)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,16,19,21)

InChI Key

SGMHNPOHZKVCIW-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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